3-Chloroisoquinoline-4-carboxamide
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Overview
Description
3-Chloroisoquinoline-4-carboxamide is a heterocyclic organic compound with the molecular formula C10H7ClN2O. It is a derivative of isoquinoline, characterized by the presence of a chlorine atom at the third position and a carboxamide group at the fourth position of the isoquinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoquinoline-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Chlorination: Isoquinoline is chlorinated at the third position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to yield 3-chloroisoquinoline.
Carboxylation: The 3-chloroisoquinoline is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydride (NaH) to form 3-chloroisoquinoline-4-carboxylic acid.
Amidation: Finally, the carboxylic acid is converted to the carboxamide by reacting it with ammonia (NH3) or an amine under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
3-Chloroisoquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the chlorine atom may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
3-Bromoisoquinoline-4-carboxamide: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisoquinoline-4-carboxamide: Contains a fluorine atom at the third position.
3-Methylisoquinoline-4-carboxamide: Features a methyl group at the third position.
Uniqueness: 3-Chloroisoquinoline-4-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H7ClN2O/c11-9-8(10(12)14)7-4-2-1-3-6(7)5-13-9/h1-5H,(H2,12,14) |
InChI Key |
ZEODOQMMBIHDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C(=O)N)Cl |
Origin of Product |
United States |
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